

Technical Guide: Spectroscopic and Methodological Profile of 6-O-demethyl-5-deoxyfusarubin

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Compound of Interest

Compound Name: 6-O-demethyl-5-deoxyfusarubin

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Abstract: This document provides a summary of the available spectroscopic data and analytical methodologies for the naphthoquinone, **6-O-demethyl-5-deoxyfusarubin**. This compound has been noted for its antifungal and mycoplasma-inhibiting properties. The primary source of information for the characterization of this molecule is a study by Parisot et al. (1991), which describes its isolation from a mutant of the fungus *Nectria haematococca*. While direct access to the full spectroscopic data from this seminal work is limited in publicly available resources, this guide compiles the known information and presents it in a structured format to aid researchers.

Chemical Structure and Properties

- Compound Name: **6-O-demethyl-5-deoxyfusarubin**
- Molecular Formula: $C_{15}H_{14}O_6$
- Molecular Weight: 290.27 g/mol
- CAS Number: 132899-05-9
- Class: Naphthoquinone

Spectroscopic Data

The definitive spectroscopic characterization of **6-O-demethyl-5-deoxyfusarubin** was reported by Parisot et al.[1]. The following tables are structured to present the key spectroscopic data as it would be typically reported. Note: The specific data points from the primary literature could not be accessed for this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for **6-O-demethyl-5-deoxyfusarubin**

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, Multiplicity, J in Hz)
Data Not Available	Data Not Available	Data Not Available

Table 2: Key 2D NMR Correlations (HMBC, HSQC) for **6-O-demethyl-5-deoxyfusarubin**

Proton(s)	HMBC Correlations (to Carbons)	HSQC Correlation (to Carbon)
Data Not Available	Data Not Available	Data Not Available

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **6-O-demethyl-5-deoxyfusarubin**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Fragment Assignment
Data Not Available	Data Not Available	Data Not Available	Data Not Available

Infrared (IR) Spectroscopy

Table 4: Infrared Absorption Data for **6-O-demethyl-5-deoxyfusarubin**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data Not Available	Data Not Available	Data Not Available

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Data for **6-O-demethyl-5-deoxyfusarubin**

Wavelength (λ _{max} , nm)	Absorbance	Solvent
Data Not Available	Data Not Available	Data Not Available

Experimental Protocols

The following outlines the general experimental procedures that would be employed for the isolation and characterization of **6-O-demethyl-5-deoxyfusarubin**, based on the abstract of the primary literature[1].

Isolation and Purification

The isolation of **6-O-demethyl-5-deoxyfusarubin** was performed from a mutant strain of the fungus *Nectria haematococca* (redD169.yelY9), which is blocked in the fusarubin biosynthesis pathway. A typical workflow for the isolation of fungal metabolites is depicted below.



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Caption: General workflow for the isolation and purification of fungal metabolites.

Spectroscopic Analysis

Standard spectroscopic techniques would have been employed for the structural elucidation of the purified compound.

- **NMR Spectroscopy:** ^1H , ^{13}C , and 2D NMR spectra (COSY, HSQC, HMBC) would be acquired on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as CDCl_3 or DMSO-d_6 .
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and molecular formula.
- **IR Spectroscopy:** An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.
- **UV-Vis Spectroscopy:** A UV-Vis spectrophotometer would be used to measure the electronic absorption spectrum, providing information on the chromophore system.

Biological Activity and Signaling Pathways

6-O-demethyl-5-deoxyfusarubin is reported to possess antifungal and mycoplasma-inhibiting properties. The precise mechanisms of action and any associated signaling pathways have not been detailed in the available literature. A generalized representation of a potential drug discovery and mechanism of action workflow is provided below.

Discovery and Screening

Compound Isolation
(6-O-demethyl-5-deoxyfusarubin)

Initial Bioactivity Screening
(Antifungal, Antimycoplasma)

Identified as Active

Mechanism of Action Studies

Target Identification

Signaling Pathway Analysis

Cellular Response

Preclinical Development

Lead Optimization

In vivo Efficacy

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Caption: A logical workflow for drug discovery and mechanism of action studies.

Conclusion

6-O-demethyl-5-deoxyfusarubin represents a potentially valuable natural product for further investigation in the development of new antifungal and antimycoplasma agents. This guide provides a framework for the key spectroscopic and methodological data required for such research. Accessing the full details from the original publication by Parisot et al. is recommended for any researchers planning to work with this compound.

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References

- 1. 6-O-demethyl-5-deoxyfusarubin and its anhydro derivative produced by a mutant of the fungus *Nectria haematococca* blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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